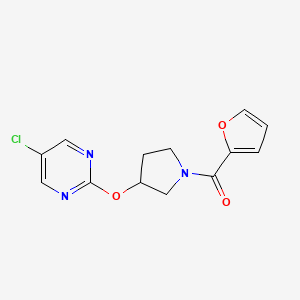

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c14-9-6-15-13(16-7-9)20-10-3-4-17(8-10)12(18)11-2-1-5-19-11/h1-2,5-7,10H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINUNRQWWCCAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule notable for its diverse biological activities. It integrates multiple heterocyclic structures, including pyrimidine, pyrrolidine, and furan, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately 296.74 g/mol. The presence of chlorine in the pyrimidine ring is significant for its reactivity and biological activity. The compound exhibits moderate solubility in polar solvents due to its functional groups.

Synthesis

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone typically involves multi-step reactions:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization of appropriate precursors under basic or acidic conditions.

- Introduction of the Chloropyrimidine Moiety : The pyrrolidine intermediate reacts with a chloropyrimidine derivative using coupling reagents like EDCI or DCC.

- Attachment of the Furan Group : This final step involves coupling the furan moiety to the chloropyrimidine-pyrrolidine structure.

The mechanism of action for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone involves interactions with specific biological targets such as enzymes or receptors. Research indicates that similar compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation pathways.

Pharmacological Applications

The compound has shown potential in various therapeutic areas:

- Anti-inflammatory Activity : Studies suggest that it may exhibit anti-inflammatory effects through COX inhibition, similar to other pyrimidine derivatives.

- Antiviral Properties : Compounds with structural similarities have demonstrated antiviral activity, particularly against viruses that exploit the pyrimidine biosynthesis pathway .

- Anticancer Potential : The integration of different heterocycles may enhance its efficacy as an anticancer agent by targeting specific kinases involved in cell proliferation and survival .

Research Findings and Case Studies

Recent studies have highlighted significant findings regarding the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings

Substituent Effects on Bioactivity :

- The 5-chloropyrimidinyl group in the target compound is associated with enhanced electrophilicity compared to its 5-fluoro analog (Table 1, entry 2). Fluorine’s electron-withdrawing nature improves metabolic stability but may reduce target engagement in kinase inhibition assays .

- Replacement of pyrrolidine with piperidine (e.g., entry 2) increases ring size, altering conformational flexibility and binding pocket compatibility in kinase domains .

Heterocyclic Core Variations: Compounds with fused bicyclic systems (e.g., pyrrolo-pyrimidine in entry 3) exhibit superior kinase inhibition due to improved π-π stacking interactions . The furan-2-yl methanone group in the target compound may confer moderate solubility but lacks the hydrogen-bonding capacity of indole (entry 2), which is critical for protein-ligand interactions .

Synthetic Accessibility: The target compound’s synthesis likely follows nucleophilic substitution at the pyrimidin-2-yl position, similar to methods for entry 2 (1,4-dioxane, triethylamine) . However, intermediates like ethyl cyanoacetate (used in entry 1) or boronic acids (entry 5) are absent in its pathway, suggesting divergent synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.